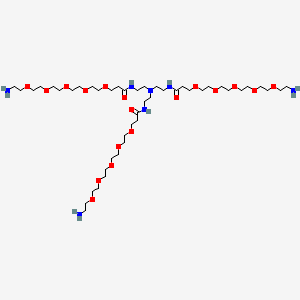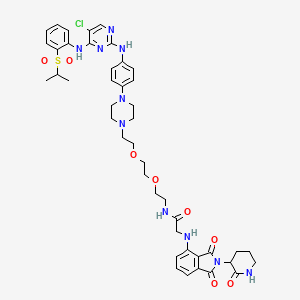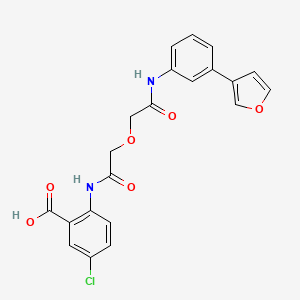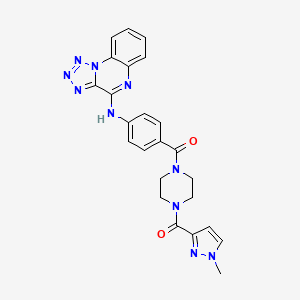
Tri(Amino-PEG5-amide)-amine
Overview
Description
Tri(Amino-PEG5-amide)-amine is a compound that features a polyethylene glycol (PEG) backbone with amine functional groups. This compound is often used in bioconjugation, drug delivery, and as a linker in various biochemical applications due to its water solubility and biocompatibility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tri(Amino-PEG5-amide)-amine typically involves the following steps:
PEGylation: Polyethylene glycol (PEG) is functionalized with amine groups.
Amidation: The PEGylated compound is reacted with an amine to form the amide linkage.
Common reagents include:
- Polyethylene glycol (PEG)
- Amine-containing compounds
- Coupling agents like N,N’-Dicyclohexylcarbodiimide (DCC) or N-Hydroxysuccinimide (NHS)
Industrial Production Methods
Industrial production may involve large-scale PEGylation and amidation processes, utilizing automated reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Alkyl halides or acyl chlorides.
Major Products
- Oxidized derivatives (e.g., nitroso or nitro compounds)
- Reduced amines
- Substituted amine derivatives
Scientific Research Applications
Tri(Amino-PEG5-amide)-amine is used in various scientific research applications, including:
Chemistry: As a linker or spacer in the synthesis of complex molecules.
Biology: In bioconjugation to attach biomolecules like proteins or antibodies.
Medicine: In drug delivery systems to enhance solubility and bioavailability.
Industry: In the formulation of cosmetics and personal care products.
Mechanism of Action
The mechanism of action of Tri(Amino-PEG5-amide)-amine involves its ability to form stable amide bonds with other molecules. This allows it to act as a linker or spacer, facilitating the attachment of various functional groups or biomolecules. The PEG backbone provides water solubility and biocompatibility, making it suitable for use in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Mono(Amino-PEG5-amide)-amine
- Di(Amino-PEG5-amide)-amine
- Tetra(Amino-PEG5-amide)-amine
Uniqueness
Tri(Amino-PEG5-amide)-amine is unique due to its three amine groups, which provide multiple sites for conjugation and functionalization. This makes it more versatile compared to compounds with fewer amine groups.
Properties
IUPAC Name |
3-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[bis[2-[3-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyl]amino]ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H93N7O18/c46-4-16-59-22-28-65-34-40-68-37-31-62-25-19-56-13-1-43(53)49-7-10-52(11-8-50-44(54)2-14-57-20-26-63-32-38-69-41-35-66-29-23-60-17-5-47)12-9-51-45(55)3-15-58-21-27-64-33-39-70-42-36-67-30-24-61-18-6-48/h1-42,46-48H2,(H,49,53)(H,50,54)(H,51,55) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUGXZWNMJJZQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCN)C(=O)NCCN(CCNC(=O)CCOCCOCCOCCOCCOCCN)CCNC(=O)CCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H93N7O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1020.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4R,7S,10R,13R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-13-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(1H-indol-3-ylmethyl)-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxamide](/img/structure/B611393.png)

![sodium;2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoate](/img/structure/B611400.png)




